molecular formula C19H18Cl2N2O2 B13027794 Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Cat. No.: B13027794
M. Wt: 377.3 g/mol
InChI Key: UXWNKYUZXQYXEF-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities

Preparation Methods

The synthesis of Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of the desired piperazine derivatives . Another method involves the use of indole derivatives, which are prevalent in many natural products and drugs . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like SnCl2 and NaOAc, and methylating agents like MeI . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of indole derivatives can lead to the formation of phytoalexins .

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases due to its ability to interact with multiple biological targets .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways in the body. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H17ClN2O2.ClH/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11;/h2-9,16-17,21-22H,10H2,1H3;1H

InChI Key

UXWNKYUZXQYXEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)Cl)NC4=CC=CC=C24.Cl

Origin of Product

United States

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